molecular formula C18H20ClNO4S B11079041 Methyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate

Methyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11079041
M. Wt: 381.9 g/mol
InChI Key: PRDAMDZKOZLHOT-UHFFFAOYSA-N
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Description

Methyl 2-[2-(4-chloro-3-methylphenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate is an organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(4-chloro-3-methylphenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with a suitable alkylating agent to form the phenoxy intermediate.

    Amidation: The phenoxy intermediate is then reacted with a propanamide derivative under appropriate conditions to form the propanamido group.

    Thiophene Ring Formation: The final step involves the cyclization of the intermediate with a thiophene precursor to form the desired thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(4-chloro-3-methylphenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Methyl 2-[2-(4-chloro-3-methylphenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of methyl 2-[2-(4-chloro-3-methylphenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chloro-3-methylphenoxy)propanoate
  • Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate
  • 2-(4-chloro-3-methylphenoxy)-2-methyl-propionic acid

Uniqueness

Methyl 2-[2-(4-chloro-3-methylphenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate is unique due to its specific combination of functional groups and the presence of a thiophene ring. This structural uniqueness may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H20ClNO4S

Molecular Weight

381.9 g/mol

IUPAC Name

methyl 2-[2-(4-chloro-3-methylphenoxy)propanoylamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C18H20ClNO4S/c1-9-8-13(6-7-14(9)19)24-11(3)16(21)20-17-15(18(22)23-5)10(2)12(4)25-17/h6-8,11H,1-5H3,(H,20,21)

InChI Key

PRDAMDZKOZLHOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC)Cl

Origin of Product

United States

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